molecular formula C10H10N2O2 B15202443 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B15202443
M. Wt: 190.20 g/mol
InChI Key: FATIAIXDNYWSHQ-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine with suitable aldehyde precursors can yield the desired carbaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

    Oxidation: 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

    Reduction: 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and aldehyde groups may play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

7-methoxy-1-methylpyrrolo[2,3-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C10H10N2O2/c1-12-5-7(6-13)8-3-4-11-10(14-2)9(8)12/h3-6H,1-2H3

InChI Key

FATIAIXDNYWSHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=NC=C2)OC)C=O

Origin of Product

United States

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